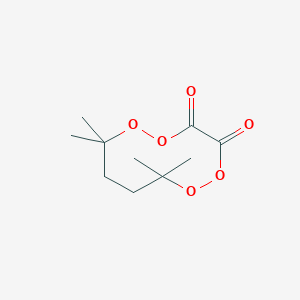![molecular formula C22H12O B14689117 Piceno[3,4-b]oxirene CAS No. 24972-04-1](/img/structure/B14689117.png)
Piceno[3,4-b]oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piceno[3,4-b]oxirene is a heterocyclic chemical compound characterized by an unsaturated three-membered ring containing two carbon atoms and one oxygen atom. This compound is known for its unique structural properties and high reactivity due to the strain in its three-membered ring. It is a derivative of oxirene, which is an antiaromatic molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piceno[3,4-b]oxirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of phenanthrenequinone to trans-9,10-dihydro-9,10-phenanthrenediol, followed by cyclization using N,N-dimethylformamide dimethyl acetal in the presence of dry tetrahydrofuran . The reaction is carried out at reflux temperature for 16 hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient solvents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piceno[3,4-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound to more stable hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for epoxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield epoxides, while reduction with lithium aluminum hydride can produce hydrocarbon derivatives.
Applications De Recherche Scientifique
Piceno[3,4-b]oxirene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of antiaromatic molecules and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of Piceno[3,4-b]oxirene involves its antiaromatic nature, which makes it highly reactive. The compound’s three-membered ring structure leads to significant ring strain, making it prone to undergo various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to ring-opening reactions and the formation of more stable products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirene: A simpler analog with a three-membered ring containing two carbon atoms and one oxygen atom.
Aziridine: A nitrogen analog of oxirene with a three-membered ring containing two carbon atoms and one nitrogen atom.
Uniqueness
Piceno[3,4-b]oxirene is unique due to its larger polycyclic structure compared to simpler oxirenes. This larger structure contributes to its distinct chemical properties and reactivity, making it a valuable compound for research in various scientific fields.
Propriétés
Numéro CAS |
24972-04-1 |
|---|---|
Formule moléculaire |
C22H12O |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
19-oxahexacyclo[12.9.0.02,11.05,10.015,21.018,20]tricosa-1(14),2(11),3,5,7,9,12,15(21),16,18(20),22-undecaene |
InChI |
InChI=1S/C22H12O/c1-2-4-14-13(3-1)5-6-16-15(14)7-8-18-17(16)9-10-20-19(18)11-12-21-22(20)23-21/h1-12H |
Clé InChI |
OYBRPWVHTRCLSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C=CC6=C5O6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


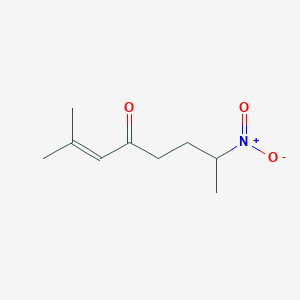
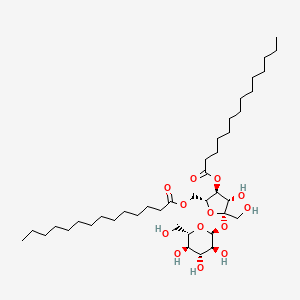
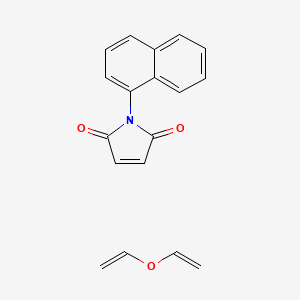
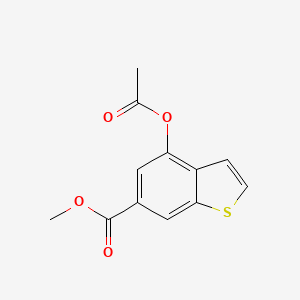

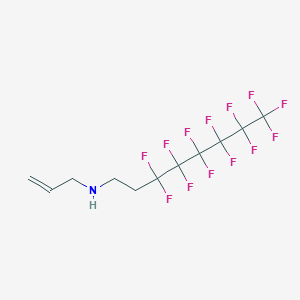
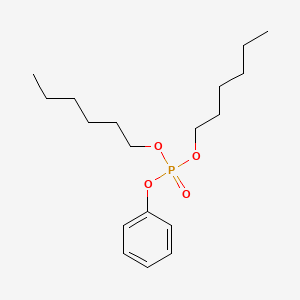

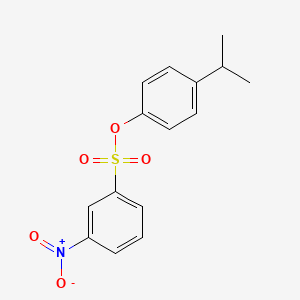

![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)


